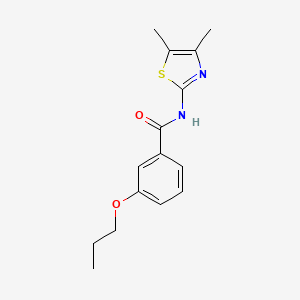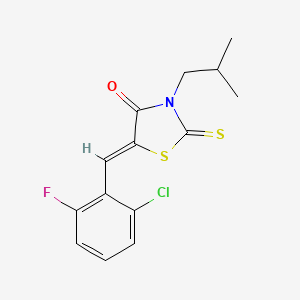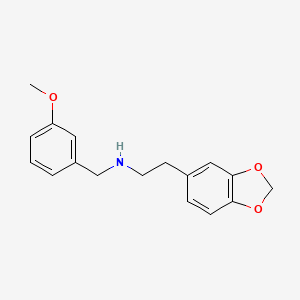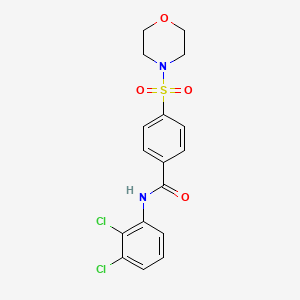![molecular formula C15H14N4O5 B4707446 methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
説明
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as MK-1775 and has been found to be a potent inhibitor of a protein kinase called Wee1. In
作用機序
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate inhibits Wee1 kinase by binding to its ATP-binding site. Wee1 kinase is involved in the phosphorylation of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of Wee1 kinase leads to the activation of CDKs, which can trigger cell cycle arrest or cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. The compound has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. In addition, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One of the advantages of using methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate in lab experiments is its potent inhibitory activity against Wee1 kinase. This makes it a valuable tool for studying the role of Wee1 kinase in cancer biology. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate. One direction is to investigate the efficacy of this compound in combination with other DNA-damaging agents such as PARP inhibitors or immune checkpoint inhibitors. Another direction is to explore the potential of this compound as a radiosensitizer in radiation therapy. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various types of cancer.
科学的研究の応用
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in cancer treatment. The compound has been found to be a potent inhibitor of Wee1 kinase, which is involved in the regulation of the cell cycle. Inhibition of Wee1 kinase leads to the activation of the DNA damage response pathway, which can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
特性
IUPAC Name |
methyl 3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-4-9(2)17-15(16-8)18-13(20)10-5-11(14(21)24-3)7-12(6-10)19(22)23/h4-7H,1-3H3,(H,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZTXXQRBGSYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-chloro-2-methylphenyl){1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4707370.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4707374.png)
![2-{[(1-benzyl-4-piperidinyl)amino]methyl}-3-(2,5-dimethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4707376.png)
![N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4707403.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707410.png)


![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)


![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)